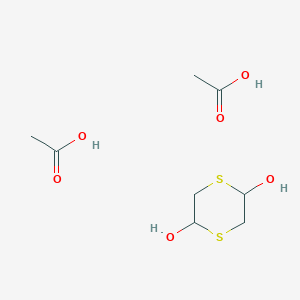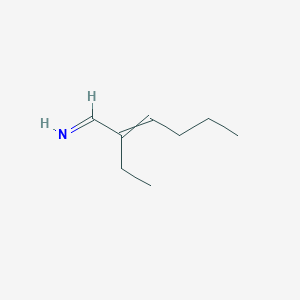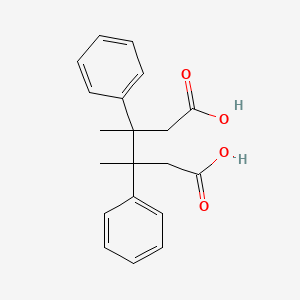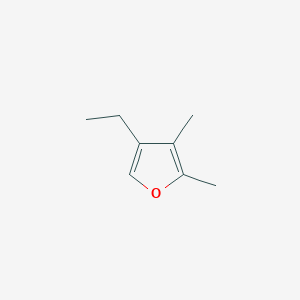
4-Ethyl-2,3-dimethylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,3-dimethylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylfuran can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Another method includes the use of Suzuki-Miyaura coupling, which involves the reaction of boron reagents with palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2,3-dimethylfuran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the furan ring into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofurans.
Aplicaciones Científicas De Investigación
4-Ethyl-2,3-dimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism by which 4-Ethyl-2,3-dimethylfuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Ethyl-2,3-dimethylfuran can be compared with other similar compounds in the furan family, such as:
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Known for its flavoring properties.
4,5-Dihydro-2-methylfuran-3(2H)-one: Used in various industrial applications.
4-Acetoxy-2,5-dimethylfuran-3(2H)-one: Another compound with flavoring applications
Propiedades
Número CAS |
90024-12-7 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dimethylfuran |
InChI |
InChI=1S/C8H12O/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |
Clave InChI |
STAMMQDNNIMMED-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


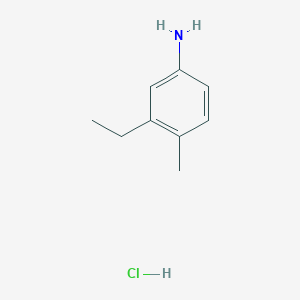
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
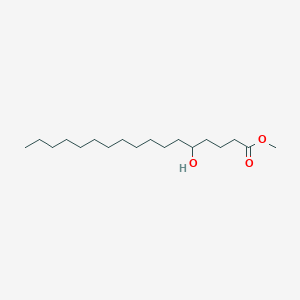
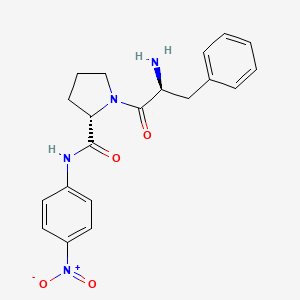
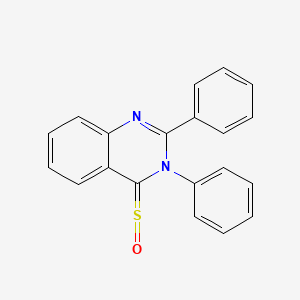
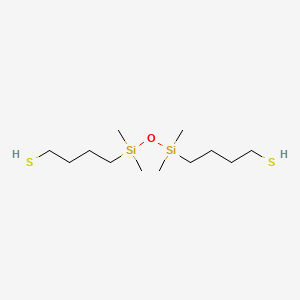
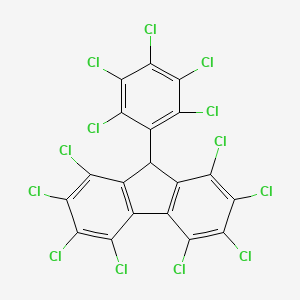
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
